molecular formula C19H15NO2 B13994577 3-Acetyl-2,6-diphenylpyridin-4(1h)-one CAS No. 35466-36-5

3-Acetyl-2,6-diphenylpyridin-4(1h)-one

Cat. No.: B13994577
CAS No.: 35466-36-5
M. Wt: 289.3 g/mol
InChI Key: FHSIZKVHAVWPDE-UHFFFAOYSA-N
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Description

3-Acetyl-2,6-diphenylpyridin-4(1h)-one is a heterocyclic compound that belongs to the pyridine family. Compounds in this family are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,6-diphenylpyridin-4(1h)-one typically involves multi-step organic reactions. One common method includes the condensation of acetylacetone with benzaldehyde derivatives under basic conditions, followed by cyclization and oxidation steps.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,6-diphenylpyridin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Using halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Acetyl-2,6-diphenylpyridin-4(1h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diphenylpyridine: A structurally related compound with similar chemical properties.

    3-Acetylpyridine: Another related compound with a simpler structure.

    2,6-Diphenyl-4-pyridone: A compound with a similar core structure but different functional groups.

Uniqueness

3-Acetyl-2,6-diphenylpyridin-4(1h)-one is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

35466-36-5

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

3-acetyl-2,6-diphenyl-1H-pyridin-4-one

InChI

InChI=1S/C19H15NO2/c1-13(21)18-17(22)12-16(14-8-4-2-5-9-14)20-19(18)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,22)

InChI Key

FHSIZKVHAVWPDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC(=CC1=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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